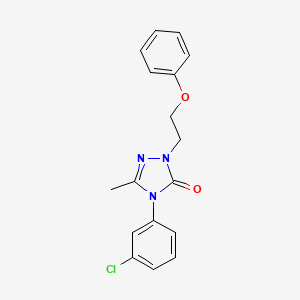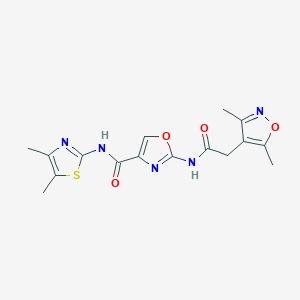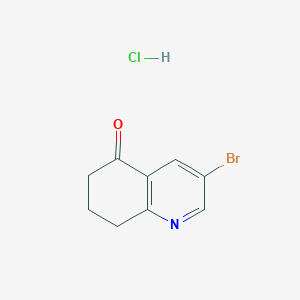
4-(3-Chlorophenyl)-5-methyl-2-(2-phenoxyethyl)-1,2,4-triazol-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Chlorophenyl)-5-methyl-2-(2-phenoxyethyl)-1,2,4-triazol-3-one is a chemical compound that belongs to the class of 1,2,4-triazoles. This compound is known for its diverse applications in various fields, including medicinal chemistry, due to its unique structural properties.
作用機序
Target of Action
The compound 4-(3-chlorophenyl)-5-methyl-2-(2-phenoxyethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one, also known as Nefazodone , primarily targets the serotonin 5-HT2A and 5-HT2C receptors . These receptors play a crucial role in the regulation of mood and behavior.
Mode of Action
4-(3-chlorophenyl)-5-methyl-2-(2-phenoxyethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one acts as a potent antagonist of the serotonin 5-HT2A and 5-HT2C receptors . This means it binds to these receptors and inhibits their activity. Additionally, it weakly inhibits the reuptake of serotonin, norepinephrine, and dopamine, increasing their availability in the synaptic cleft .
Biochemical Pathways
By antagonizing the serotonin receptors and inhibiting the reuptake of serotonin, norepinephrine, and dopamine, 4-(3-chlorophenyl)-5-methyl-2-(2-phenoxyethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one affects the biochemical pathways of these neurotransmitters . This leads to an increase in the concentration of these neurotransmitters in the brain, which can help to alleviate symptoms of depression.
Pharmacokinetics
The pharmacokinetic properties of 4-(3-chlorophenyl)-5-methyl-2-(2-phenoxyethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one include a bioavailability of 20% (variable), protein binding of 99% (loosely), and metabolism in the liver via CYP3A4 and CYP2D6 . The elimination half-life of the compound varies for its different metabolites, with Nefazodone having a half-life of 2-4 hours . The compound is excreted in urine (55%) and feces (20-30%) .
Result of Action
The molecular and cellular effects of 4-(3-chlorophenyl)-5-methyl-2-(2-phenoxyethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one’s action result in an increase in the concentration of serotonin, norepinephrine, and dopamine in the brain . This can lead to an improvement in mood and a reduction in symptoms of depression.
Action Environment
Environmental factors such as diet, other medications, and individual metabolic differences can influence the action, efficacy, and stability of 4-(3-chlorophenyl)-5-methyl-2-(2-phenoxyethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one . For example, substances that inhibit CYP3A4 or CYP2D6 could potentially increase the concentration of the compound in the body, while inducers of these enzymes could decrease its concentration .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Chlorophenyl)-5-methyl-2-(2-phenoxyethyl)-1,2,4-triazol-3-one typically involves the reaction of 3-chlorobenzyl chloride with phenoxyacetic acid to form an intermediate, which is then cyclized with hydrazine hydrate to yield the desired triazole compound . The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
化学反応の分析
Types of Reactions
4-(3-Chlorophenyl)-5-methyl-2-(2-phenoxyethyl)-1,2,4-triazol-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and bases (e.g., sodium methoxide). The reactions are typically conducted under controlled temperatures and may require inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to various substituted derivatives of the original compound .
科学的研究の応用
4-(3-Chlorophenyl)-5-methyl-2-(2-phenoxyethyl)-1,2,4-triazol-3-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly those targeting neurological disorders.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals
類似化合物との比較
Similar Compounds
Nefazodone: A related compound with similar structural features, used as an antidepressant.
Trazodone: Another antidepressant with a triazole ring, sharing some pharmacological properties with the compound
Uniqueness
4-(3-Chlorophenyl)-5-methyl-2-(2-phenoxyethyl)-1,2,4-triazol-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to interact with multiple molecular targets and undergo various chemical transformations makes it a versatile compound in scientific research and industrial applications .
特性
IUPAC Name |
4-(3-chlorophenyl)-5-methyl-2-(2-phenoxyethyl)-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O2/c1-13-19-20(10-11-23-16-8-3-2-4-9-16)17(22)21(13)15-7-5-6-14(18)12-15/h2-9,12H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZTFPOPZIZTTNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)N1C2=CC(=CC=C2)Cl)CCOC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-(3-naphthalen-1-yl-1H-pyrazol-5-yl)-1-[3-(trifluoromethyl)phenyl]sulfonylpiperidine](/img/structure/B2720832.png)

![2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-mesitylacetamide](/img/structure/B2720837.png)
![{[3-(Benzyloxy)phenyl]methyl}(prop-2-en-1-yl)amine hydrochloride](/img/structure/B2720838.png)





![{2-[1-(3-Methylbut-2-en-1-yl)-1,2,3,6-tetrahydropyridin-4-yl]ethyl}amine dihydrochloride](/img/new.no-structure.jpg)



![4-(2,4-dichlorobenzyl)-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one](/img/structure/B2720855.png)
